molecular formula C9H11NO2 B11811323 (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B11811323
M. Wt: 165.19 g/mol
InChI Key: HJDRZCNWTNXKQN-LURJTMIESA-N
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Description

®-4-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

    Amination: The amine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for ®-4-Methoxy-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

®-4-Methoxy-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methoxy-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways and interactions.

Medicine

In medicinal chemistry, ®-4-Methoxy-2,3-dihydrobenzofuran-3-amine is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine: The enantiomer of the compound, which may have different biological activities.

    4-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group, leading to different chemical and biological properties.

    2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group, resulting in different reactivity and applications.

Uniqueness

®-4-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific combination of functional groups and chiral nature. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1

InChI Key

HJDRZCNWTNXKQN-LURJTMIESA-N

Isomeric SMILES

COC1=CC=CC2=C1[C@H](CO2)N

Canonical SMILES

COC1=CC=CC2=C1C(CO2)N

Origin of Product

United States

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